molecular formula C12H11ClO2 B12214016 3-Furanmethanol, 5-(3-chlorophenyl)-2-methyl-

3-Furanmethanol, 5-(3-chlorophenyl)-2-methyl-

Cat. No.: B12214016
M. Wt: 222.67 g/mol
InChI Key: VABIWZFNJPYVQD-UHFFFAOYSA-N
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Description

3-Furanmethanol, 5-(3-chlorophenyl)-2-methyl-: is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Furanmethanol, 5-(3-chlorophenyl)-2-methyl- typically involves the reaction of 3-chlorobenzaldehyde with 2-methylfuran in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-Furanmethanol, 5-(3-chlorophenyl)-2-methyl- may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Furanmethanol, 5-(3-chlorophenyl)-2-methyl- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The furan ring and the chlorophenyl group can participate in various substitution reactions, such as halogenation or nitration, to introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: 3-Furanmethanol, 5-(3-chlorophenyl)-2-methyl- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or as a probe in biochemical assays.

Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. Researchers investigate its effects on various biological targets to identify potential therapeutic applications.

Industry: In the industrial sector, 3-Furanmethanol, 5-(3-chlorophenyl)-2-methyl- is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-Furanmethanol, 5-(3-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 2-Furanmethanol, 5-(3-chlorophenyl)-2-methyl-
  • 3-Furanmethanol, 5-(4-chlorophenyl)-2-methyl-
  • 3-Furanmethanol, 5-(3-bromophenyl)-2-methyl-

Comparison: Compared to similar compounds, 3-Furanmethanol, 5-(3-chlorophenyl)-2-methyl- is unique due to the specific positioning of the chlorophenyl and methyl groups on the furan ring

Properties

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

[5-(3-chlorophenyl)-2-methylfuran-3-yl]methanol

InChI

InChI=1S/C12H11ClO2/c1-8-10(7-14)6-12(15-8)9-3-2-4-11(13)5-9/h2-6,14H,7H2,1H3

InChI Key

VABIWZFNJPYVQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=CC=C2)Cl)CO

Origin of Product

United States

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